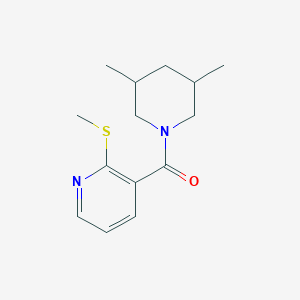

(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

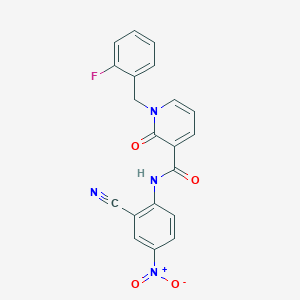

The compound “(3,5-Dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . It also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyridine rings, along with the attached functional groups. The exact structure would depend on the specific positions of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and pyridine rings, as well as the methylsulfanyl and methanone groups. The electron-rich nitrogen in the piperidine ring could potentially act as a nucleophile, while the pyridine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanone group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Spectroscopic and Molecular Orbital Analysis

The characteristics of a closely related compound, (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, have been investigated using Density Functional Theory. This includes geometrical parameters, FT-IR, Raman, 13C, and 1H NMR for confirming the structure of the molecule. The study also involved molecular orbital calculations to understand chemical reactivity descriptors, static charge distribution, and reactive sites in the molecule. Thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures were calculated (Arasu, Asirvatham, Priya, & Revathi, 2019).

Synthesis and Theoretical Studies

A study presented an efficient approach for the regioselective synthesis of a compound structurally similar to the target molecule. This involved N-acylation and a microwave-assisted Fries rearrangement. Theoretical studies of the prototropy process and the Fries rearrangement, involving the formation of an intimate ion pair, were carried out by density functional theory (DFT) calculations. The crystallographic analysis of the intermolecular interactions and the energy frameworks based on different molecular conformations are described (Moreno-Fuquen et al., 2019).

Synthesis of Related Compounds for Biological Activities

A series of novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural groups, have been synthesized and characterized. These compounds exhibited favorable herbicidal and insecticidal activities, indicating potential applications in agriculture and pest control (Wang et al., 2015).

Medicinal Chemistry and Drug Discovery

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally similar to the target molecule, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and favorable druglike properties. Preliminary in vivo studies confirmed their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).

Catalysis and Chemical Synthesis

The target molecule's structural analogs have been used in catalyst- and solvent-free synthesis processes. These processes involve complex chemical reactions like Baeyer–Villiger oxidation, highlighting the potential application of such compounds in catalysis and organic synthesis (Martins et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(3,5-dimethylpiperidin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-10-7-11(2)9-16(8-10)14(17)12-5-4-6-15-13(12)18-3/h4-6,10-11H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJYHSLJGBXIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=C(N=CC=C2)SC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2742572.png)

![Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742574.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)

![2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2742581.png)

![Tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2742589.png)

![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)

![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)